

Application Notes and Protocols: C75 Treatment for Prostate Cancer Cell Lines

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Compound of Interest

Compound Name: *Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid*

Cat. No.: B1662229

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Audience: Researchers, scientists, and drug development professionals.

Introduction

C75 is a synthetic, cell-permeable inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers, including prostate cancer. FASN is a key enzyme in the de novo synthesis of fatty acids, which are crucial for membrane biosynthesis, energy storage, and signaling molecule production in rapidly proliferating cancer cells. Inhibition of FASN by C75 has been shown to induce apoptosis, inhibit cell growth, and sensitize cancer cells to other therapies. These application notes provide detailed protocols for treating prostate cancer cell lines with C75 and assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

Table 1: C75 IC50 Values in Prostate Cancer Cell Lines

Cell Line	C75 IC50 Concentration (μM)	Treatment Duration (hours)	Assay	Reference
PC3	35	24	Clonogenic Assay	[1] [2] [3]
LNCaP	50	Not Specified	Spheroid Growth Assay	[1] [2]

Table 2: Effects of C75 on Prostate Cancer Cell Lines

Cell Line	C75 Concentration (μM)	Observed Effect	Experimental Assay	Reference
PC3	25 - 35	Enhanced radiation-induced apoptosis and clonogenic kill.	Clonogenic Assay, Apoptosis Assay	[2] [4]
LNCaP	25 - 35	Enhanced radiation-induced spheroid growth delay.	Spheroid Growth Assay	[2]
PC3, LNCaP	Not Specified	Increased expression of fatty acid transporter proteins FATP1 and CD36.	Not Specified	[5] [6]
PC3, LNCaP	>35	Induced G2/M cell cycle arrest.	Cell Cycle Analysis	[4]

Experimental Protocols

Cell Culture

Prostate cancer cell lines (e.g., PC3, LNCaP, DU145) should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO₂.

C75 Preparation and Administration

C75 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. For treatment, the culture medium is removed from the cells and replaced with fresh medium containing the desired concentration of C75.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- 96-well plates
- Prostate cancer cells
- C75
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of C75 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

- After the treatment period, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- 6-well plates
- Prostate cancer cells
- C75
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with C75 as described above.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark for 15 minutes at room temperature.

- Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins.

Materials:

- 6-well plates
- Prostate cancer cells
- C75
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., against FASN, p-Akt, p-mTOR, AR, and a loading control like β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent
- Imaging system

Protocol:

- Treat cells with C75 as described above.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

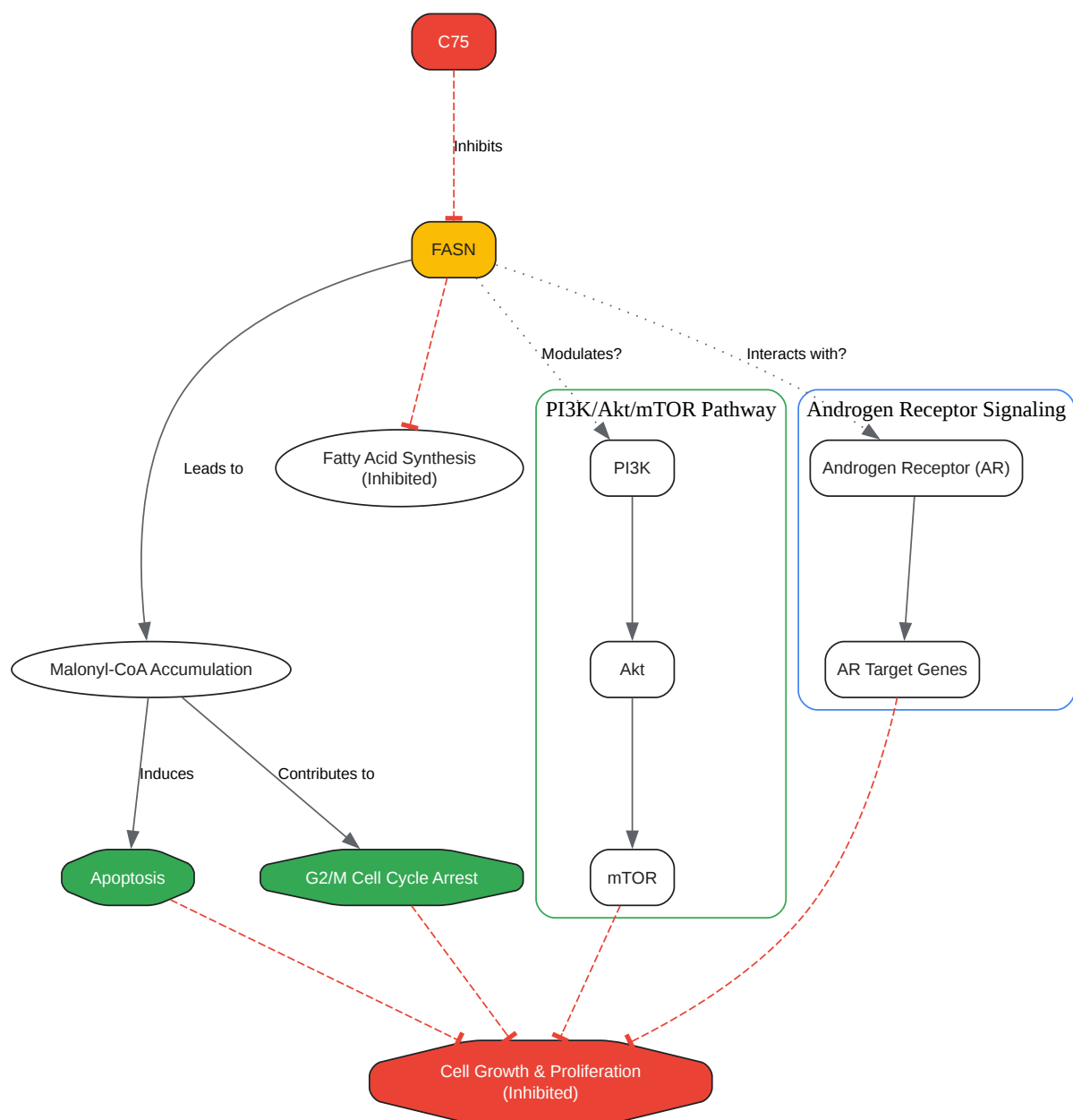
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence reagent and an imaging system.
- Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows



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Experimental workflow for determining cell viability using the MTT assay.



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Proposed signaling pathways affected by C75 in prostate cancer cells.

Discussion

The provided protocols and data summarize the current understanding of C75's effects on prostate cancer cell lines. The inhibition of FASN by C75 leads to a decrease in cell viability and the induction of apoptosis. Furthermore, C75 has been shown to enhance the efficacy of radiotherapy, suggesting its potential as a combination therapy agent.

The precise mechanisms by which FASN inhibition impacts key signaling pathways such as the PI3K/Akt/mTOR and androgen receptor pathways in the context of C75 treatment are still under investigation. The accumulation of malonyl-CoA, a substrate of FASN, is thought to be a key mediator of C75-induced apoptosis. Further research, including detailed Western blot analyses of key signaling proteins, is required to fully elucidate the molecular mechanisms of C75 in prostate cancer. The provided protocols offer a robust framework for conducting such investigations.

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